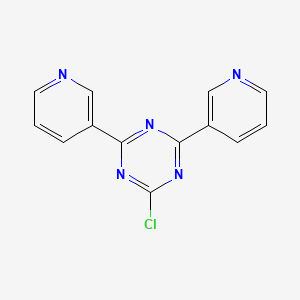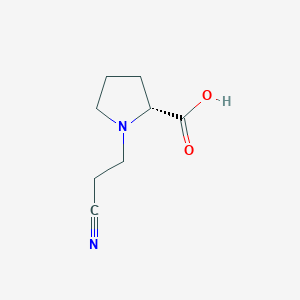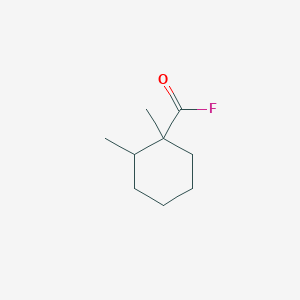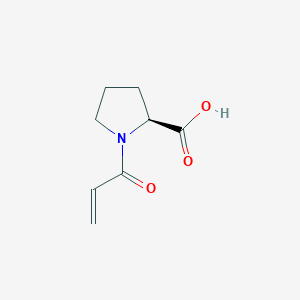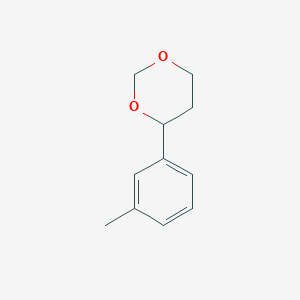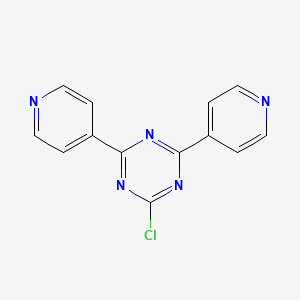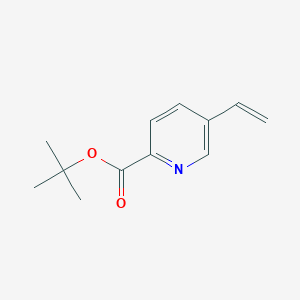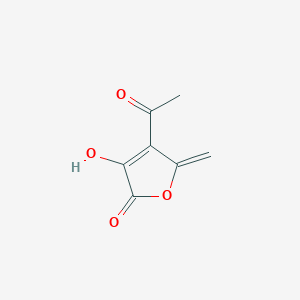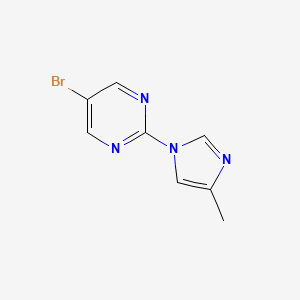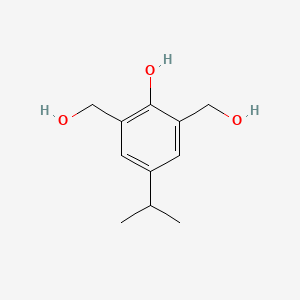
1,3-Benzenedimethanol, 2-hydroxy-5-(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzenedimethanol, 2-hydroxy-5-(1-methylethyl)- is an organic compound with the molecular formula C11H16O3 It is a derivative of benzene, featuring two hydroxymethyl groups and a hydroxy group substituted at specific positions on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedimethanol, 2-hydroxy-5-(1-methylethyl)- typically involves the hydroxymethylation of a suitable benzene derivative. One common method is the reaction of 2-hydroxy-5-(1-methylethyl)benzaldehyde with formaldehyde in the presence of a base, such as sodium hydroxide, to yield the desired product. The reaction conditions often include moderate temperatures and controlled pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality.
化学反応の分析
Types of Reactions
1,3-Benzenedimethanol, 2-hydroxy-5-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as alkoxides or carboxylates are used in the presence of suitable catalysts.
Major Products Formed
Oxidation: Formation of 2-hydroxy-5-(1-methylethyl)benzaldehyde or 2-hydroxy-5-(1-methylethyl)benzoic acid.
Reduction: Formation of 1,3-benzenedimethanol derivatives.
Substitution: Formation of ethers or esters depending on the nucleophile used.
科学的研究の応用
1,3-Benzenedimethanol, 2-hydroxy-5-(1-methylethyl)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or reagent in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals, resins, and coatings.
作用機序
The mechanism of action of 1,3-Benzenedimethanol, 2-hydroxy-5-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The hydroxy and hydroxymethyl groups enable the compound to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological processes, leading to various effects such as inhibition of microbial growth or reduction of inflammation.
類似化合物との比較
Similar Compounds
1,3-Benzenedimethanol, 2-hydroxy-5-methyl-: Similar structure but with a methyl group instead of an isopropyl group.
2,6-Bis(hydroxymethyl)-p-cresol: Another derivative with hydroxymethyl groups at different positions.
2,6-Dimethylol-4-methylphenol: Features additional methyl groups on the benzene ring.
Uniqueness
1,3-Benzenedimethanol, 2-hydroxy-5-(1-methylethyl)- is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications.
特性
CAS番号 |
54845-41-9 |
|---|---|
分子式 |
C11H16O3 |
分子量 |
196.24 g/mol |
IUPAC名 |
2,6-bis(hydroxymethyl)-4-propan-2-ylphenol |
InChI |
InChI=1S/C11H16O3/c1-7(2)8-3-9(5-12)11(14)10(4-8)6-13/h3-4,7,12-14H,5-6H2,1-2H3 |
InChIキー |
JOOOXGGAHUBKTL-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=C(C(=C1)CO)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



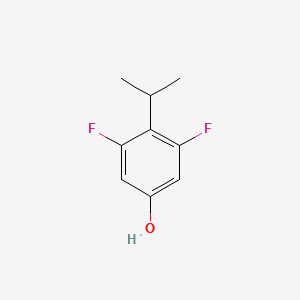
![6H-Pyrrolo[3,4-G]benzoxazole](/img/structure/B13963608.png)
![6-Chloro-4-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridazinamine](/img/structure/B13963619.png)
